molecular formula C25H23FN4O2 B5112756 1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one

1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one

Cat. No.: B5112756
M. Wt: 430.5 g/mol
InChI Key: OQPHQVNZPKDOFS-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one is a complex organic compound that features a unique combination of fluorophenyl, pyridinyl, indolyl, and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the fluorophenyl-pyridinyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a suitable pyridine derivative under acidic or basic conditions to form the fluorophenyl-pyridinyl intermediate.

    Synthesis of the indolyl-oxadiazolyl intermediate: This step involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form the hydrazone, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling of intermediates: The final step involves the coupling of the fluorophenyl-pyridinyl intermediate with the indolyl-oxadiazolyl intermediate under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indolyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one
  • 1-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one

Uniqueness

The uniqueness of 1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to its analogs. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2/c26-20-7-5-17(6-8-20)18-11-13-30(14-12-18)25(31)10-9-23-28-29-24(32-23)15-19-16-27-22-4-2-1-3-21(19)22/h1-8,11,16,27H,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPHQVNZPKDOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)C(=O)CCC3=NN=C(O3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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